molecular formula C20H28N2O2 B590459 (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1] CAS No. 918625-35-1

(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]

Cat. No.: B590459
CAS No.: 918625-35-1
M. Wt: 328.456
InChI Key: LAYJJPHNPQDQQC-MIFJDAHRSA-N
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Description

(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[311] is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1] typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.

    Introduction of the pyridine ring: This step involves the coupling of a pyridine derivative with the bicyclic core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Functional group modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1] undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic medium).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the imino group.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may allow it to act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1] involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]
  • (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]

Uniqueness

The uniqueness of (1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1] lies in its specific stereochemistry and the presence of both a bicyclic core and a pyridine ring. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

918625-35-1

Molecular Formula

C20H28N2O2

Molecular Weight

328.456

IUPAC Name

(1R,4R,5R)-3-[(Z,1S)-5-hydroxy-1-pyridin-3-ylpent-3-enyl]imino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol

InChI

InChI=1S/C20H28N2O2/c1-19(2)15-11-17(19)20(3,24)18(12-15)22-16(8-4-5-10-23)14-7-6-9-21-13-14/h4-7,9,13,15-17,23-24H,8,10-12H2,1-3H3/b5-4-,22-18?/t15-,16+,17-,20-/m1/s1

InChI Key

LAYJJPHNPQDQQC-MIFJDAHRSA-N

SMILES

CC1(C2CC1C(C(=NC(CC=CCO)C3=CN=CC=C3)C2)(C)O)C

Origin of Product

United States

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